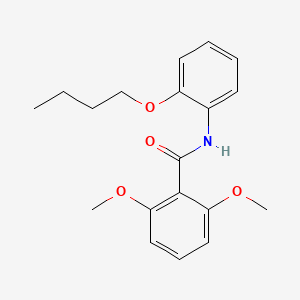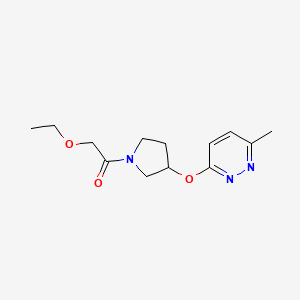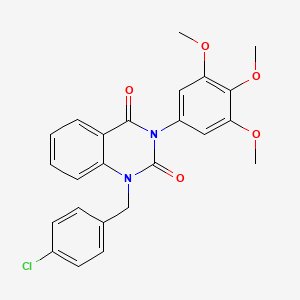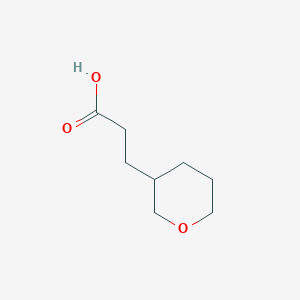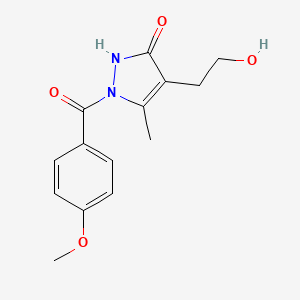
4-(2-羟乙基)-1-(4-甲氧基苯甲酰基)-5-甲基-1,2-二氢-3H-吡唑-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological properties. Pyrazolone derivatives are often explored for their potential as antimicrobials and antioxidants, as seen in the study of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which demonstrated significant antimicrobial and antioxidant activities .
Synthesis Analysis
The synthesis of pyrazolone derivatives typically involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of functionalized pyrazole scaffolds involved an initial formation of 2-acetyl benzofuran from an o-alkyl derivative of salicyaldehyde, followed by a Claisen–Schmidt condensation reaction, and subsequent coupling with benzoyl chlorides . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by X-ray diffraction (XRD) methods, which provide precise information about the crystalline structure. For example, a related compound crystallized in the monoclinic space group C2/c, with specific cell constants and angles, indicating a well-defined molecular geometry . The molecular structure is further supported by spectroscopic methods such as IR and NMR, which offer insights into the functional groups and the electronic environment of the atoms within the molecule .
Chemical Reactions Analysis
Pyrazolone derivatives can participate in various chemical reactions due to their functional groups. The presence of a hydroxyl group, as seen in a second monoclinic polymorph of a related compound, allows for the formation of intramolecular and intermolecular hydrogen bonds, which can influence the compound's reactivity and interactions with other molecules . The reactivity is also influenced by the substitution pattern on the pyrazolone ring, which can lead to different dihedral angles and steric effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are closely related to their molecular structure. The crystalline form, polymorphism, and molecular conformations can affect properties such as solubility, melting point, and stability. The presence of methoxy and hydroxyethyl groups can contribute to the compound's solubility in organic solvents, while the keto form, as observed in a related benzopyranone compound, can influence its chemical stability and reactivity . The antimicrobial and antioxidant activities of these compounds are also significant physical properties, with some derivatives showing excellent efficacy compared to standards like butylated hydroxy anisole (BHA) .
科学研究应用
合成与结构表征
对与4-(2-羟乙基)-1-(4-甲氧基苯甲酰基)-5-甲基-1,2-二氢-3H-吡唑-3-酮相关的衍生物的合成研究显示了产生复杂分子的多种方法。例如,已经探索了涉及由特定酸氯化物和胺形成二酰胺的反应,以产生具有进一步功能化潜力的化合物(Agekyan & Mkryan, 2015)。这些化合物的结构表征,包括晶体结构分析,提供了关于它们的分子构象和氢键合潜力的见解,这对于了解它们与生物分子的相互作用至关重要(Zhu, Shen, & Tang, 2008)。
仿生合成与化学反应
仿生合成已被用于从吡咯盐中产生聚酮芳香族化合物,展示了涉及4-(2-羟乙基)-1-(4-甲氧基苯甲酰基)-5-甲基-1,2-二氢-3H-吡唑-3-酮衍生物的化学反应的多功能性(Griffin, Leeper, & Staunton, 1984)。这种方法展示了该化合物在合成复杂的芳香族系统中的效用,这对于各种化学和制药应用很有意义。
潜在生物活性
对来自天然来源的酚类衍生物的研究(其与4-(2-羟乙基)-1-(4-甲氧基苯甲酰基)-5-甲基-1,2-二氢-3H-吡唑-3-酮具有结构相似性)表明对特定生物靶标具有弱活性,例如趋化因子受体CCR5(Cao et al., 2003)。这些发现为进一步研究结构相关化合物的生物活性提供了途径。
分子相互作用和互变异构
对NH-吡唑的研究,包括对溶液和固态中互变异构的研究,提供了有关这些分子动态行为的宝贵信息。此类研究可以为设计具有所需化学和物理性质的化合物提供信息,以用于科学和制药应用(Cornago et al., 2009)。
属性
IUPAC Name |
4-(2-hydroxyethyl)-2-(4-methoxybenzoyl)-3-methyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-12(7-8-17)13(18)15-16(9)14(19)10-3-5-11(20-2)6-4-10/h3-6,17H,7-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGLVLCDDUOVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)OC)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

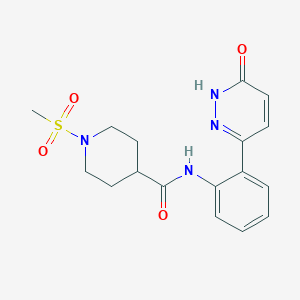
![methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate](/img/structure/B2519619.png)
![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)
![ethyl 2-[[(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2519622.png)
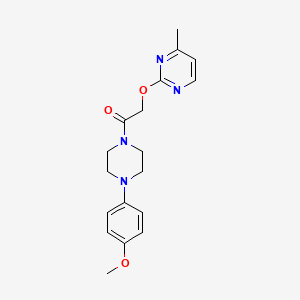
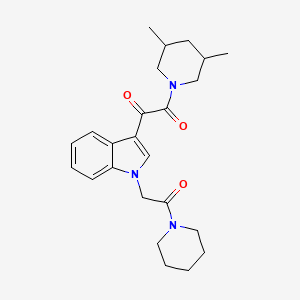
![[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2519628.png)
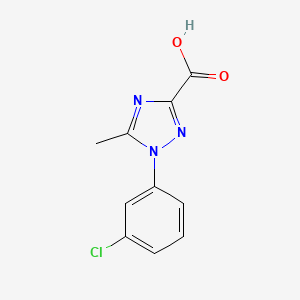
![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)
